molecular formula C25H27N3O2S2 B5282334 (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5282334
M. Wt: 465.6 g/mol
InChI Key: IMVBJPNKUOVBHV-QJOMJCCJSA-N
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Description

The compound (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and is functionalized with piperazine and phenyl groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the piperazine and phenyl substituents. Key steps include:

    Formation of the Thiazolidinone Core: This is achieved through the cyclization of a thiourea derivative with an α-halo ketone under basic conditions.

    Functionalization with Piperazine: The piperazine moiety is introduced via nucleophilic substitution reactions, often using a piperazine derivative and a suitable leaving group.

    Addition of Phenyl Groups: The phenyl groups are typically added through electrophilic aromatic substitution reactions, using appropriate phenyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the thiazolidinone ring.

    Substitution: The piperazine and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts (e.g., palladium on carbon) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce saturated thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone core with piperazine and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S2/c1-3-16-30-21-10-8-20(9-11-21)17-23-24(29)28(25(31)32-23)18-26-12-14-27(15-13-26)22-7-5-4-6-19(22)2/h3-11,17H,1,12-16,18H2,2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVBJPNKUOVBHV-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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